3-Deoxysucrose

Descripción general

Descripción

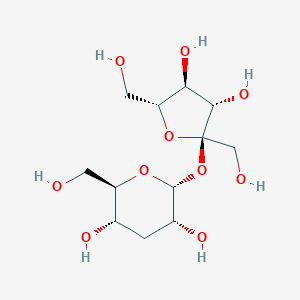

3-Deoxysucrose is a derivative of sucrose, where the hydroxyl group at the third carbon of the glucose moiety is replaced by a hydrogen atom This modification results in unique chemical and physical properties that distinguish it from its parent compound, sucrose

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxysucrose typically involves the selective removal of the hydroxyl group at the third carbon of the glucose unit in sucrose. One common method is the use of glycosyl fluoride donors in the presence of calcium ions and trimethylamine. This reaction proceeds at room temperature in an aqueous solvent mixture, promoting high site-selectivity for the 3’-position of the fructofuranoside unit .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of glycosylation reactions and the use of selective deoxygenation techniques can be adapted for large-scale synthesis. The use of non-enzymatic aqueous oligosaccharide syntheses is a promising approach for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxysucrose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The hydrogen atom at the third carbon can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Introduction to 3-Deoxysucrose

This compound is a modified sugar compound derived from sucrose, characterized by the absence of a hydroxyl group at the 3-position. This alteration significantly impacts its chemical properties and biological applications. The compound has garnered attention for its potential uses in various scientific fields, including microbiology, biochemistry, and agricultural research.

Microbial Research

This compound has been used as a probe in microbial studies to investigate bacterial glycan structures. Its unique properties allow researchers to study bacterial cell envelopes, which are critical for understanding bacterial pathogenesis and developing new antibiotics. For example, studies have demonstrated the utility of deoxy sugars in metabolic profiling of bacterial glycans, aiding in the identification of bacterial species and their pathogenic mechanisms .

Plant Physiology

In plant research, derivatives like 6’-deoxy-6’[18F]fluorosucrose have been synthesized to study sucrose transport mechanisms within plants. These studies utilize radioactive labeling to track the movement of sugars through plant tissues, providing insights into phloem loading and transport dynamics . The application of this compound in this context helps elucidate how plants manage carbohydrate distribution under varying physiological conditions.

Pharmaceutical Research

The unique structural properties of this compound make it a candidate for developing new pharmaceutical agents. Its ability to mimic natural sugars while evading enzymatic degradation allows for the design of drug delivery systems that can target specific cells or tissues without being rapidly metabolized.

Biochemical Studies

Researchers have employed this compound to study enzyme-substrate interactions, particularly focusing on enzymes involved in carbohydrate metabolism. By analyzing how these enzymes interact with deoxy sugars compared to their natural counterparts, scientists can gain insights into enzyme specificity and mechanism .

Case Study 1: Bacterial Glycan Profiling

A study investigated the use of azide-containing analogs of rare deoxy amino sugars, including derivatives of this compound, to probe glycan structures in pathogenic bacteria. The results indicated that these analogs could effectively label bacterial glycans, facilitating a deeper understanding of their roles in virulence .

Case Study 2: Sucrose Transport in Maize

Research utilizing 6’-deoxy-6’[18F]fluorosucrose demonstrated its effectiveness in studying sucrose transport mechanisms in maize plants. The findings revealed that wild-type plants exhibited significantly different transport rates compared to mutants lacking specific sucrose transporter genes, highlighting the importance of these transporters in carbohydrate dynamics .

Mecanismo De Acción

The mechanism of action of 3-Deoxysucrose involves its interaction with specific enzymes and molecular targets. The absence of the hydroxyl group at the third carbon alters its binding affinity and reactivity compared to sucrose. This modification can affect glycosylation processes and the formation of glycosidic bonds, influencing various biochemical pathways .

Comparación Con Compuestos Similares

3-Deoxy-3-fluorosucrose: A fluorinated analog of 3-Deoxysucrose with similar structural modifications.

6-Deoxysucrose: Another derivative where the hydroxyl group at the sixth carbon is replaced by a hydrogen atom.

Sucrose Isomers: Compounds like trehalulose, turanose, leucrose, and isomaltulose, which have different glycosidic linkages but similar overall structures.

Uniqueness: this compound is unique due to the specific removal of the hydroxyl group at the third carbon, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of deoxygenation on carbohydrate chemistry and for developing novel synthetic pathways .

Actividad Biológica

3-Deoxysucrose (3-DS) is a rare sugar that has garnered attention due to its unique biological properties and potential applications in various fields, including medicine and agriculture. This article reviews the biological activity of this compound, focusing on its metabolic pathways, therapeutic potential, and implications for wound healing.

Chemical Structure and Properties

This compound is a disaccharide derived from sucrose by the removal of the hydroxyl group at the C-3 position of the glucose moiety. Its chemical formula is C12H22O11, and it possesses a sweetness profile that is lower than that of sucrose. The absence of the hydroxyl group at C-3 alters its interaction with biological systems, making it a subject of interest in pharmacological studies.

Research indicates that this compound undergoes unique metabolic processes compared to other sugars. It is not readily metabolized by typical glycolytic pathways, which may contribute to its low caloric value and potential as a sugar substitute in diabetic diets. Studies have shown that 3-DS can be incorporated into polysaccharides, influencing their structural properties and biological activities .

Table 1: Comparison of Metabolic Pathways for Sugars

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of certain cancer cell lines. For instance, in vitro studies demonstrated that 3-DS can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The sugar moiety appears to enhance the selectivity of anticancer agents by modifying their pharmacokinetic profiles, thereby improving therapeutic efficacy against resistant cancer types.

Wound Healing Applications

One of the most promising applications of this compound is in wound healing. A study investigated the incorporation of deoxy-sugar polymer fibers into a wound healing model. The results indicated that these fibers significantly enhanced the metabolic activity and migratory response of fibroblasts, crucial for effective wound repair . This suggests that 3-DS could be developed into a bioactive wound dressing that promotes tissue regeneration.

Case Studies

- Wound Healing Efficacy : In a controlled study using a two-dimensional scratch assay, fibroblast cells treated with 2-deoxy-D-ribose (2dDR), which shares structural similarities with 3-DS, exhibited increased migration rates compared to controls. This effect was attributed to enhanced metabolic activity facilitated by the sugar's incorporation into polymer matrices .

- Anticancer Activity : A series of experiments conducted on various cancer cell lines revealed that this compound could reduce cell viability significantly at specific concentrations. The mechanism was linked to its ability to interfere with cellular energy metabolism and induce oxidative stress .

Propiedades

IUPAC Name |

(2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBBKUOGNQMNRX-FCYDWXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907008 | |

| Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102039-75-8 | |

| Record name | 3-Deoxysucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.